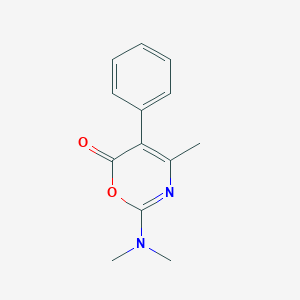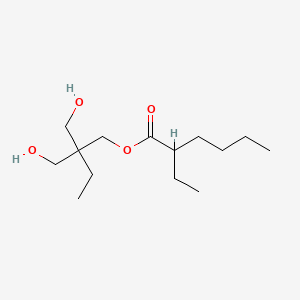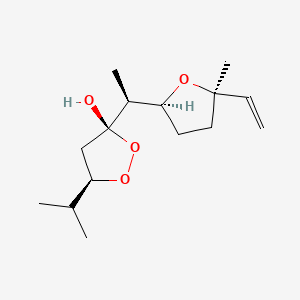![molecular formula C9H12N2O2 B14320979 N-[3-(Hydroxyamino)-2-methylphenyl]acetamide CAS No. 110137-66-1](/img/structure/B14320979.png)
N-[3-(Hydroxyamino)-2-methylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Hydroxyamino)-2-methylphenyl]acetamide is an organic compound belonging to the class of amides It is characterized by the presence of a hydroxyamino group attached to a methylphenyl ring, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hydroxyamino)-2-methylphenyl]acetamide typically involves the reaction of 3-nitro-2-methylphenylamine with acetic anhydride. The nitro group is first reduced to a hydroxyamino group using a reducing agent such as iron powder in the presence of hydrochloric acid. The resulting hydroxyamino compound is then acetylated using acetic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Hydroxyamino)-2-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of N-[3-(Nitroso)-2-methylphenyl]acetamide.
Reduction: Formation of N-[3-(Amino)-2-methylphenyl]acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[3-(Hydroxyamino)-2-methylphenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[3-(Hydroxyamino)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(Hydroxymethyl)phenyl]acetamide
- N-(3-amino-3-phenylpropyl)-N-(2-methylphenyl)acetamide hydrochloride
- N-[3-(Dimethylamino)propyl]acrylamide
Uniqueness
N-[3-(Hydroxyamino)-2-methylphenyl]acetamide is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the phenyl ring .
Eigenschaften
CAS-Nummer |
110137-66-1 |
|---|---|
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
N-[3-(hydroxyamino)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C9H12N2O2/c1-6-8(10-7(2)12)4-3-5-9(6)11-13/h3-5,11,13H,1-2H3,(H,10,12) |
InChI-Schlüssel |
LNZDEXXJPTWLTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1NO)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14320971.png)



